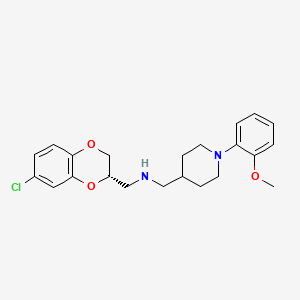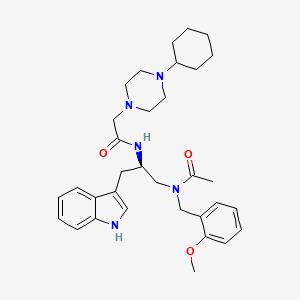
LY 306740
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY 306740 is a small molecule drug that acts as a neurokinin 1 receptor antagonist. It was initially developed by Eli Lilly and Company. The compound has shown potential in treating various immune system and respiratory diseases by blocking the neurokinin 1 receptor, which is involved in the modulation of pain and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY 306740 involves multiple steps, starting with the preparation of key intermediates. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired molecular structure .
Industrial Production Methods
Industrial production methods for this compound are also proprietary. These methods are designed to optimize yield, purity, and cost-effectiveness. They often involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
LY 306740 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: It is used as a model compound to study the behavior of neurokinin 1 receptor antagonists.
Biology: It helps in understanding the role of neurokinin 1 receptors in biological processes such as pain modulation and inflammation.
Medicine: It has potential therapeutic applications in treating conditions like asthma, chronic obstructive pulmonary disease, and other inflammatory diseases.
Industry: It is used in the development of new drugs and therapeutic agents targeting neurokinin 1 receptors.
Mechanism of Action
LY 306740 exerts its effects by blocking the neurokinin 1 receptor, which is a protein involved in the transmission of pain and inflammatory signals. By inhibiting this receptor, this compound can reduce pain and inflammation. The molecular targets and pathways involved include the inhibition of substance P, a neuropeptide that binds to the neurokinin 1 receptor and triggers pain and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Aprepitant: Another neurokinin 1 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.
Casopitant: A neurokinin 1 receptor antagonist with similar applications in preventing chemotherapy-induced nausea and vomiting.
Netupitant: A neurokinin 1 receptor antagonist used in combination with other drugs to prevent nausea and vomiting.
Uniqueness
LY 306740 is unique in its specific binding affinity and selectivity for the neurokinin 1 receptor. This makes it particularly effective in modulating pain and inflammatory responses compared to other similar compounds .
Properties
Molecular Formula |
C33H45N5O3 |
|---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
N-[(2R)-1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-cyclohexylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C33H45N5O3/c1-25(39)38(22-26-10-6-9-15-32(26)41-2)23-28(20-27-21-34-31-14-8-7-13-30(27)31)35-33(40)24-36-16-18-37(19-17-36)29-11-4-3-5-12-29/h6-10,13-15,21,28-29,34H,3-5,11-12,16-20,22-24H2,1-2H3,(H,35,40)/t28-/m1/s1 |
InChI Key |
HCKQHXNWJMHBJT-MUUNZHRXSA-N |
Isomeric SMILES |
CC(=O)N(CC1=CC=CC=C1OC)C[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CN4CCN(CC4)C5CCCCC5 |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1OC)CC(CC2=CNC3=CC=CC=C32)NC(=O)CN4CCN(CC4)C5CCCCC5 |
Synonyms |
LY 306,740 LY 306740 LY 307,679 LY 307679 LY-306,740 LY-306740 LY-307,679 LY-307679 LY306,740 LY306740 LY307,679 LY307679 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


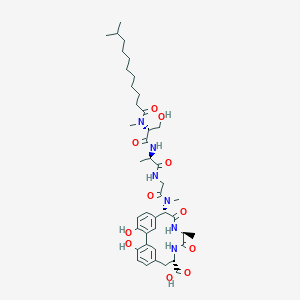
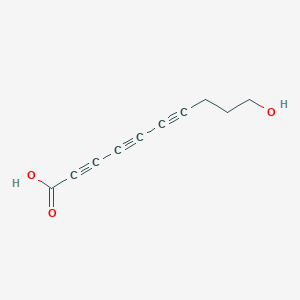
![[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate](/img/structure/B1240717.png)
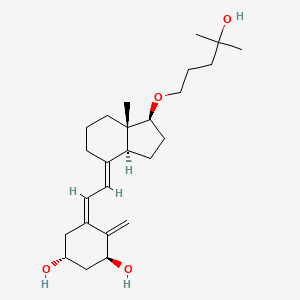
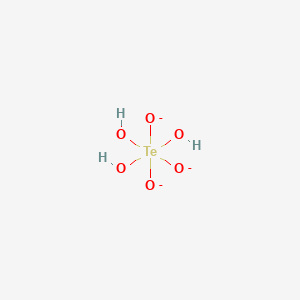
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B1240722.png)
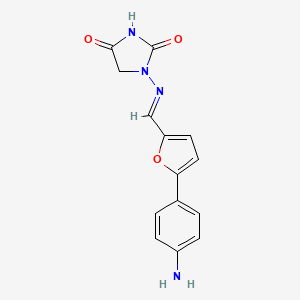
![(Z)-7-[(1R,2R,3R,4R)-3-[(E)-(phenylcarbamoylhydrazinylidene)methyl]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B1240727.png)
![ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-5-methylthiophene-3-carboxylate](/img/structure/B1240729.png)
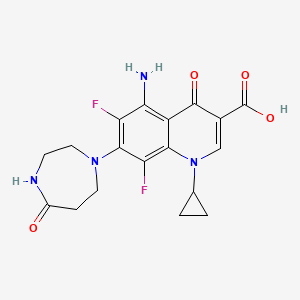
![N-{3-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-propyl}-2-(2-oxo-piperidin-1-yl)-acetamide](/img/structure/B1240732.png)
![3-(6,11-Dihydro-dibenzo[b,e]oxepin-2-yl)-N-hydroxy-N-methyl-propionamide](/img/structure/B1240735.png)
![3-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-3-oxopropanenitrile](/img/structure/B1240736.png)
